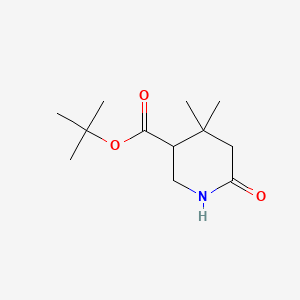
Tert-butyl 4,4-dimethyl-6-oxopiperidine-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl 4,4-dimethyl-6-oxopiperidine-3-carboxylate is a heterocyclic compound that belongs to the piperidine family. It is characterized by a piperidine ring substituted with tert-butyl, dimethyl, and oxo groups. This compound is often used as a building block in organic synthesis and has various applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4,4-dimethyl-6-oxopiperidine-3-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl esters. One common method includes the use of tert-butyl 4,4-dimethyl-2,2-dioxooxathiazolidine-3-carboxylate as a starting material . The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the compound meets industrial standards.
化学反应分析
Types of Reactions
Tert-butyl 4,4-dimethyl-6-oxopiperidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxo group.
Substitution: The tert-butyl and dimethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学研究应用
Tert-butyl 4,4-dimethyl-6-oxopiperidine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of tert-butyl 4,4-dimethyl-6-oxopiperidine-3-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. The pathways involved may include metabolic processes and signal transduction pathways.
相似化合物的比较
Similar Compounds
- Tert-butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate
- Tert-butyl 4,4-dimethoxy-3-oxopiperidine-1-carboxylate
- Tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate
Uniqueness
Tert-butyl 4,4-dimethyl-6-oxopiperidine-3-carboxylate is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various synthetic applications and research studies.
生物活性
Tert-butyl 4,4-dimethyl-6-oxopiperidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its piperidine ring structure, which is known to influence its biological interactions. The presence of the tert-butyl group and the carbonyl functionalities contribute to its lipophilicity and ability to penetrate biological membranes.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It may function as an enzyme inhibitor or modulator, affecting biochemical pathways involved in cell signaling and metabolism.
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that play critical roles in metabolic pathways, potentially leading to therapeutic effects in diseases such as cancer and metabolic disorders.
- Receptor Modulation : Its structure allows it to bind selectively to certain receptors, influencing cellular responses and signaling cascades.
Research Findings
Recent studies have evaluated the compound's efficacy in various biological assays:
- Anticancer Activity : In vitro studies demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines. For instance, it showed IC50 values ranging from 10 to 30 µM, indicating potent antiproliferative effects.
- Selectivity : The compound displayed selective toxicity towards cancer cells while sparing normal human peripheral blood mononuclear cells (PBMCs), suggesting a favorable therapeutic index .
Case Studies
Several case studies have highlighted the compound's potential applications:
- Study on Cancer Cell Lines : A study involving the treatment of HeLa and K562 cell lines with this compound reported significant induction of apoptosis at concentrations as low as 0.75 µM. The mechanism was linked to cell cycle arrest at the G2/M phase .
- In Vivo Models : In animal models, administration of the compound led to reduced tumor growth rates compared to control groups, further supporting its anticancer potential .
Comparative Analysis
The following table summarizes the biological activity of this compound compared to similar compounds:
| Compound Name | IC50 (µM) | Selectivity (Cancer vs Normal Cells) | Mechanism of Action |
|---|---|---|---|
| This compound | 10 - 30 | High | Enzyme inhibition; receptor modulation |
| Related Compound A | 20 - 50 | Moderate | Enzyme inhibition |
| Related Compound B | >50 | Low | Non-specific cytotoxicity |
属性
分子式 |
C12H21NO3 |
|---|---|
分子量 |
227.30 g/mol |
IUPAC 名称 |
tert-butyl 4,4-dimethyl-6-oxopiperidine-3-carboxylate |
InChI |
InChI=1S/C12H21NO3/c1-11(2,3)16-10(15)8-7-13-9(14)6-12(8,4)5/h8H,6-7H2,1-5H3,(H,13,14) |
InChI 键 |
LBRQAQOTQXXCGC-UHFFFAOYSA-N |
规范 SMILES |
CC1(CC(=O)NCC1C(=O)OC(C)(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















